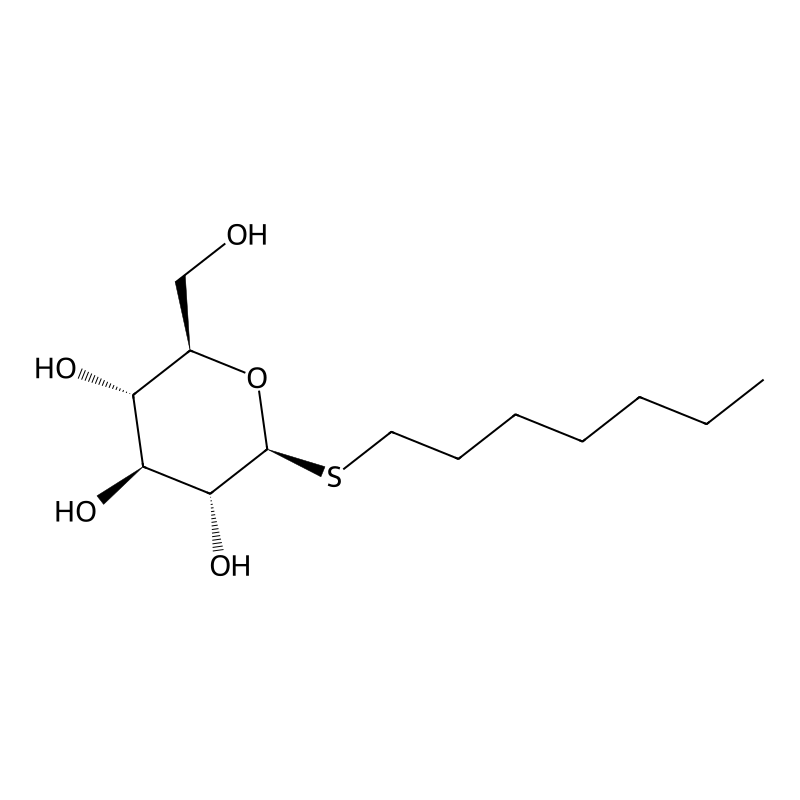Heptyl 1-thiohexopyranoside

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Enzyme Inhibition:
Heptyl 1-thiohexopyranoside has been studied for its potential to inhibit certain enzymes, particularly glycosidases. Glycosidases are a class of enzymes that break down glycosidic bonds, which are linkages between carbohydrates. Inhibiting specific glycosidases can be useful in studying their function and in developing drugs to treat diseases that involve these enzymes.
For example, one study investigated the use of heptyl 1-thiohexopyranoside to inhibit a specific glycosidase called alpha-glucosidase. Alpha-glucosidase is involved in the breakdown of carbohydrates in the digestive system. Inhibiting this enzyme may be a potential strategy for managing diabetes by delaying the absorption of glucose from the intestine. However, more research is needed to determine the efficacy and safety of this approach. Source: "Inhibition of α-Glucosidase by Heptyl-β-D-Glucopyranoside and Related Derivatives":
Heptyl 1-thiohexopyranoside is a chemical compound classified as a thioglycoside, which is characterized by a sugar group bonded through a sulfur atom. Its chemical formula is C₁₃H₂₆O₅S, and it has a molecular weight of approximately 294.408 g/mol. The compound's IUPAC name is (2S,3R,4S,5S,6R)-2-(heptylsulfanyl)-6-(hydroxymethyl)oxane-3,4,5-triol. This structure indicates the presence of a heptyl group attached to a hexopyranoside backbone, contributing to its unique properties and potential applications in various fields .
- Glycosidic bond formation: The thiol group can react with alcohols to form glycosidic bonds, which is essential in synthesizing glycoproteins and other complex carbohydrates.
- Reductive cleavage: Under specific conditions, the sulfur atom can be reduced or oxidized, leading to the cleavage of the glycosidic bond.
- Enzymatic hydrolysis: Enzymes such as glycosidases can hydrolyze the thioglycosidic bond, releasing the sugar moiety and the heptyl group .
Research on Heptyl 1-thiohexopyranoside has indicated potential biological activities. It may exhibit:
- Antimicrobial properties: Some studies suggest that thioglycosides can inhibit bacterial growth due to their ability to disrupt cell membranes.
- Antioxidant activity: Compounds in this class may scavenge free radicals, providing protective effects against oxidative stress.
- Enzyme inhibition: Heptyl 1-thiohexopyranoside may act as an inhibitor for certain enzymes, impacting metabolic pathways .
Heptyl 1-thiohexopyranoside can be synthesized using various methods:
- Chemical synthesis: This involves the reaction of hexopyranosides with heptyl thiol under acidic or basic conditions to form the desired thioglycoside.
- Enzymatic synthesis: Utilizing glycosyltransferases can facilitate the formation of thioglycosides in a more selective and environmentally friendly manner.
- Native chemical ligation: This method allows for the joining of peptide segments with thioglycosides, useful in glycoprotein synthesis .
The potential applications of Heptyl 1-thiohexopyranoside include:
- Pharmaceuticals: As a building block for drug development due to its unique structural features.
- Biotechnology: Used in glycoprotein synthesis and modification for therapeutic proteins.
- Agriculture: Potential applications as an antimicrobial agent in crop protection .
Interaction studies involving Heptyl 1-thiohexopyranoside have focused on its ability to bind with various biological targets:
- Protein interactions: It may influence protein folding and stability due to its sugar moiety.
- Cell membrane interactions: The compound's hydrophobic heptyl chain allows it to integrate into lipid bilayers, affecting membrane dynamics.
- Enzyme substrate interactions: Studies indicate that Heptyl 1-thiohexopyranoside could serve as a substrate or inhibitor for specific enzymes involved in metabolic pathways .
Several compounds share structural similarities with Heptyl 1-thiohexopyranoside. Here are some notable comparisons:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Heptyl 1-thio-beta-D-glucopyranoside | Thioglycoside | Contains a glucose unit instead of hexose |
| Octyl 1-thiohexopyranoside | Thioglycoside | Longer alkyl chain (octyl) enhances hydrophobicity |
| Propyl 1-thiohexopyranoside | Thioglycoside | Shorter alkyl chain (propyl) alters solubility |
| Methyl 1-thiohexopyranoside | Thioglycoside | Smallest alkyl chain; primarily used in model studies |
Heptyl 1-thiohexopyranoside's unique heptyl group distinguishes it from other similar compounds, particularly in terms of hydrophobicity and potential biological activity. Its specific interactions and reactivity patterns make it an interesting subject for further research in medicinal chemistry and biochemistry .








